molecular formula C16H24ClN3O2S B2630874 1-(5-CHLORO-2-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE CAS No. 701947-79-7

1-(5-CHLORO-2-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE

Cat. No.: B2630874
CAS No.: 701947-79-7
M. Wt: 357.9
InChI Key: QVGPTFJVVDPZLT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly the central nervous system.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Safety and Hazards

The compound is classified as hazardous. It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine typically involves the reaction of 5-chloro-2-methylphenylamine with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could lead to the formation of a secondary amine.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine would depend on its specific interactions with molecular targets. These could include binding to receptors in the central nervous system or inhibiting specific enzymes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)piperazine: Another piperazine derivative with similar pharmacological properties.

    1-(4-Methylphenyl)piperazine: Shares structural similarities and potential biological activities.

Uniqueness

1-(5-Chloro-2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine is unique due to the presence of both the chloro and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity compared to other piperazine derivatives.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2S/c1-14-5-6-15(17)13-16(14)18-9-11-20(12-10-18)23(21,22)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGPTFJVVDPZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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